molecular formula C24H15F2N3O4 B2432549 N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-46-0

N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2432549
CAS RN: 877657-46-0
M. Wt: 447.398
InChI Key: NNZAVAQMJBSTLB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H15F2N3O4 and its molecular weight is 447.398. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging Applications

Compounds structurally related to "N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" have been utilized in the development of selective radioligands for imaging. For example, the synthesis of [18F]DPA-714, a compound designed for positron emission tomography (PET) to image the translocator protein (18 kDa), illustrates the application of such compounds in neuroscience to study neuroinflammatory processes (Dollé et al., 2008).

Neuroinflammation and Cancer Imaging

Further research into pyrazolo[1,5-a]pyrimidines, closely related to the compound , has highlighted their potential in neuroinflammation and cancer imaging. Novel analogs have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds have shown promise as in vivo PET-radiotracers due to their brain uptake and accumulation in animal models (Damont et al., 2015).

Anticancer Activity

On the anticancer front, derivatives of similar compounds have been investigated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of these molecules as anticancer agents. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable growth inhibition against multiple cancer cell lines, underscoring their therapeutic potential (Al-Sanea et al., 2020).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of related compounds have extended to investigating their use in studying peripheral benzodiazepine receptors, further illustrating the versatility of these molecules in scientific research. Such studies contribute to our understanding of neurodegenerative disorders and the development of diagnostic tools (Fookes et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3-fluoroaniline followed by acetylation of the resulting product.", "Starting Materials": [ "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3-fluoroaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and 3-fluoroaniline (1.1 equiv). Stir the reaction mixture at room temperature for 12 hours.", "Step 2: Filter the reaction mixture to remove triethylamine hydrochloride and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a mixture of acetic anhydride (2.0 equiv) and dimethylformamide (DMF) (1.0 equiv) and stir the reaction mixture at room temperature for 12 hours.", "Step 4: Pour the reaction mixture into a mixture of ice-cold water and diethyl ether. Extract the organic layer with dichloromethane and wash it with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product, N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

877657-46-0

Product Name

N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C24H15F2N3O4

Molecular Weight

447.398

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H15F2N3O4/c25-14-8-10-17(11-9-14)29-23(31)22-21(18-6-1-2-7-19(18)33-22)28(24(29)32)13-20(30)27-16-5-3-4-15(26)12-16/h1-12H,13H2,(H,27,30)

InChI Key

NNZAVAQMJBSTLB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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